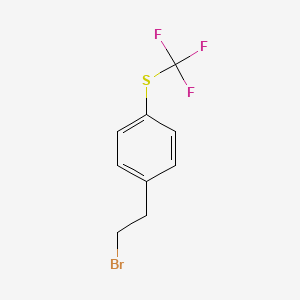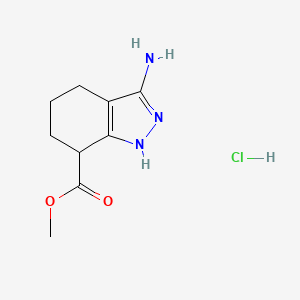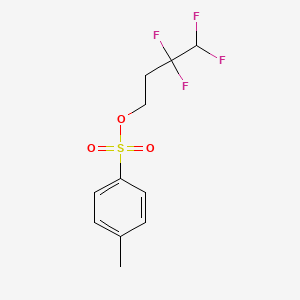
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of both fluorinated butyl and sulfonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3,4,4-Tetrafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.
Reduction: Formation of 3,3,4,4-tetrafluorobutanol.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Applications De Recherche Scientifique
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its reactive sulfonate group.
Mécanisme D'action
The mechanism of action of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorinated butyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: Similar in structure but contains a bromine atom instead of a sulfonate group.
3,3,4,4-Tetrafluorobutyl 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.
Uniqueness
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the combination of its fluorinated butyl group and sulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability under various conditions, making it valuable for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C11H12F4O3S |
|---|---|
Poids moléculaire |
300.27 g/mol |
Nom IUPAC |
3,3,4,4-tetrafluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F4O3S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-11(14,15)10(12)13/h2-5,10H,6-7H2,1H3 |
Clé InChI |
RRBAYLVULUZRRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


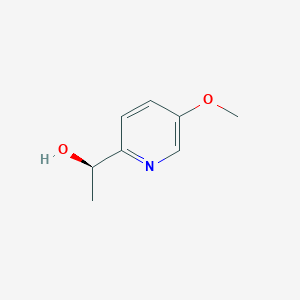
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)
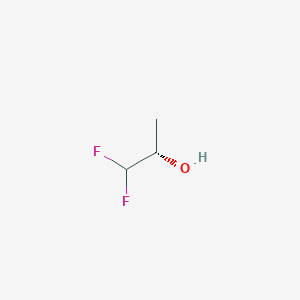
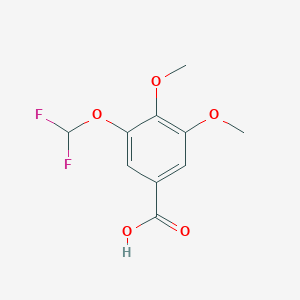
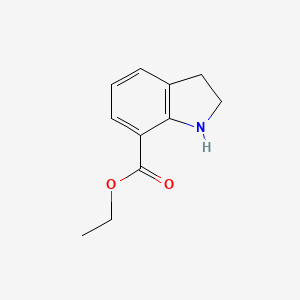
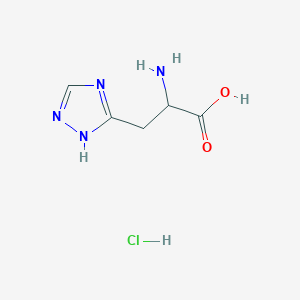
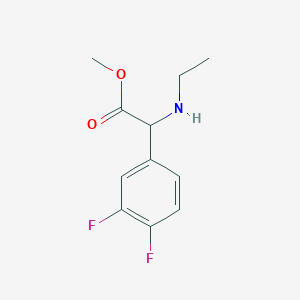
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)
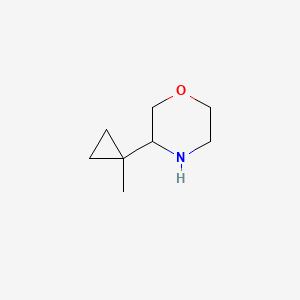
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
